3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a complex organic compound that features both benzenesulfonyl and ethanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide typically involves multiple steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride.
Synthesis of Tetrahydroquinoline Derivative: The tetrahydroquinoline derivative can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the benzenesulfonyl chloride with the tetrahydroquinoline derivative in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products
Oxidation: Sulfonic acids and their derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide has several research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting sulfonamide-sensitive enzymes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The tetrahydroquinoline moiety may interact with aromatic residues in proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(4-chloro-benzenesulfonyl)-ethanesulfonyl)-propanamide
- 2-benzenesulfonyl-3-ethoxy-1-phenyl-propenone
Uniqueness
3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is unique due to its dual sulfonyl groups and the presence of a tetrahydroquinoline ring. This combination provides a distinct set of chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-2-29(26,27)22-13-6-7-16-15-17(10-11-19(16)22)21-20(23)12-14-28(24,25)18-8-4-3-5-9-18/h3-5,8-11,15H,2,6-7,12-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPQYUMLGBTDID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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